molecular formula C10H7BrFNO2 B1415949 Ethyl 4-bromo-2-cyano-3-fluorobenzoate CAS No. 1804387-59-4

Ethyl 4-bromo-2-cyano-3-fluorobenzoate

Cat. No.: B1415949
CAS No.: 1804387-59-4
M. Wt: 272.07 g/mol
InChI Key: NNABLKGZOAGCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-cyano-3-fluorobenzoate is an organic compound with the molecular formula C10H6BrFNO2 It is a derivative of benzoic acid and contains bromine, cyano, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-cyano-3-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-3-fluorobenzoate using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal waste. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-fluorobenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyano-3-fluorobenzoate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound’s fluorine atom enhances its stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-fluorobenzoate
  • Ethyl 4-bromo-3-fluorobenzoate
  • Ethyl 2-cyano-3-fluorobenzoate

Uniqueness

Ethyl 4-bromo-2-cyano-3-fluorobenzoate is unique due to the presence of both bromine and cyano groups on the aromatic ring, which imparts distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(11)9(12)7(6)5-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNABLKGZOAGCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-3-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-cyano-3-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-2-cyano-3-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-2-cyano-3-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-2-cyano-3-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-2-cyano-3-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.